![molecular formula C19H14FN5O3 B2422956 methyl 3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}benzoate CAS No. 1251607-44-9](/img/structure/B2422956.png)

methyl 3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

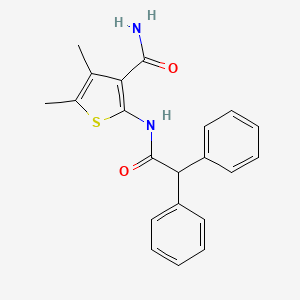

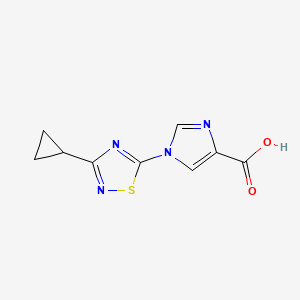

The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a methyl group, a 1H-1,2,3-triazol-4-yl group, and a 1,2,4-oxadiazol-5-yl group . These groups are common in many pharmaceuticals and could potentially confer various biological activities.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The fluorophenyl, triazole, and oxadiazole groups could potentially form ring structures, which could influence the compound’s reactivity and interactions .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the fluorophenyl group could participate in electrophilic aromatic substitution reactions, while the triazole and oxadiazole rings could undergo various ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, the presence of the fluorine atom could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .Aplicaciones Científicas De Investigación

- Application : This compound has been investigated for its anti-cancer potential, particularly against breast cancer cell lines . The fluorine substitution enhances stability and binding affinity, making it an interesting candidate for further study.

- Application : Computational studies have shown that this compound has a binding affinity close to 4-OHT (a native ligand) for the human estrogen alpha receptor (ERα) . Understanding its interactions with receptors can guide drug design.

- Application : Researchers have explored the potential of this compound as an anti-breast cancer agent . Its unique structure warrants further investigation.

- Application : The compound can serve as a valuable intermediate in asymmetric synthesis due to its 3-chloro-4-fluorophenyl motif . Its use in creating chiral compounds is promising.

- Application : Although not directly studied for this compound, indole derivatives (such as indole-3-acetic acid) are plant hormones produced from tryptophan degradation . Investigating its potential as a plant hormone analog could be interesting.

- Application : The compound’s interaction with protein pockets, such as hydrophobic contacts and hydrogen bonds, highlights its potential as an inhibitor . Further exploration could reveal specific targets.

Anti-Cancer Activity

Molecular Docking Studies

Antitumor Properties

Asymmetric Synthesis Intermediates

Plant Hormone Analog

Inhibitors of Protein Targets

Safety And Hazards

Direcciones Futuras

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential biological activities. This could include studies to optimize its synthesis, investigations of its interactions with biological targets, and assessments of its efficacy and safety in biological models .

Propiedades

IUPAC Name |

methyl 3-[3-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazol-5-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN5O3/c1-11-16(22-24-25(11)15-8-6-14(20)7-9-15)17-21-18(28-23-17)12-4-3-5-13(10-12)19(26)27-2/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKQNKWDVXLPKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC(=CC=C4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3,5-dimethylbenzoyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2422881.png)

![3-(4-ethoxyphenyl)-6,8-difluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2422882.png)

![6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B2422889.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)picolinamide](/img/structure/B2422892.png)

![Methyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2422893.png)

![(E)-N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2422894.png)